molecular formula C24H22O3 B15040786 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene

2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene

Cat. No.: B15040786
M. Wt: 358.4 g/mol
InChI Key: IRWRFGVBPIFSHH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene typically involves the condensation of 3,4-dimethoxybenzaldehyde with 2-methylphenylacetic acid in the presence of a base, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted chromenes

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene involves its interaction with various molecular targets and pathways. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s effects are mediated through pathways such as the MAPK/ERK and PI3K/Akt signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)-4H-chromene
  • 4-(2-Methylphenyl)-4H-chromene
  • 2-(3,4-Dimethoxyphenyl)-4-(4-methylphenyl)-4H-chromene

Uniqueness

2-(3,4-Dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups enhances its reactivity and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C24H22O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromene

InChI

InChI=1S/C24H22O3/c1-16-8-4-5-9-18(16)20-15-23(27-21-11-7-6-10-19(20)21)17-12-13-22(25-2)24(14-17)26-3/h4-15,20H,1-3H3

InChI Key

IRWRFGVBPIFSHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C=C(OC3=CC=CC=C23)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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